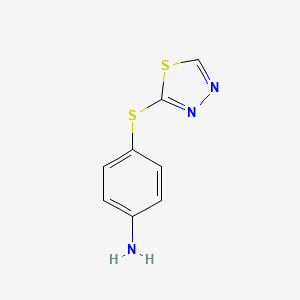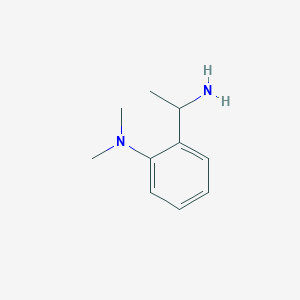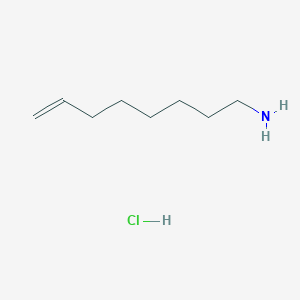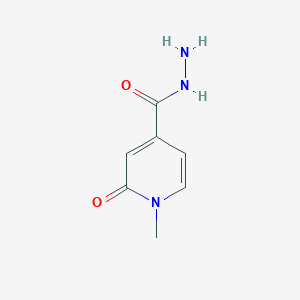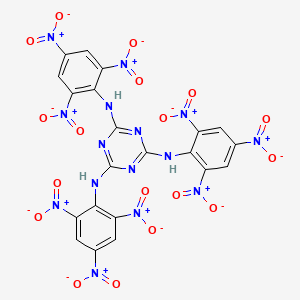![molecular formula C11H15N3O2 B3363323 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1019074-26-0](/img/structure/B3363323.png)
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is an organic compound containing a cyano group, a pyrazole ring, and a carboxylic acid group. These structures provide the compound with unique chemical properties and reactivity. It is often used in scientific research due to its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: : The first step usually involves the condensation of a β-diketone with hydrazine derivatives to form the pyrazole ring.
Introduction of the Cyanoethyl Group: : The second step involves the addition of a cyanoethyl group through nucleophilic substitution or Michael addition.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In industrial settings, production of this compound is often scaled up through continuous flow synthesis techniques to ensure high yields and purity, along with strict control over reaction parameters like temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Selective reduction can be employed to convert the cyano group to an amine group.
Substitution: : The pyrazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), hydrogen gas with a palladium catalyst (H₂/Pd)
Substitution Reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of primary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a precursor in the synthesis of various heterocyclic compounds and pharmaceuticals. Its functional groups allow for diverse modifications and applications.
Biology
Research often explores its bioactivity, including potential antimicrobial and anti-inflammatory properties. It is also studied for its interactions with enzymes and other biological macromolecules.
Medicine
The compound's derivatives are investigated for their therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its molecular framework is adaptable for drug design and development.
Industry
In industrial applications, the compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science research. Its reactivity makes it valuable in creating novel compounds and materials.
Mechanism of Action
Molecular Targets and Pathways
3-[1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid exerts its effects by interacting with specific enzymes and receptors. For instance, its structure allows it to bind to active sites of certain enzymes, inhibiting their function or modulating their activity. The pathways involved often include:
Enzyme inhibition: : Blocking the active site of an enzyme to prevent substrate binding.
Receptor binding: : Mimicking or blocking natural ligands to alter receptor activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)propanoic acid: : Lacks the cyano and methyl groups, affecting its reactivity and bioactivity.
1-(2-Cyanoethyl)-3,5-dimethyl-1H-pyrazole: : Lacks the propanoic acid moiety, influencing its solubility and target interactions.
4-Cyano-3,5-dimethyl-1H-pyrazole: : Similar but with different substituents that alter its chemical behavior and applications.
Uniqueness
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is unique due to its combination of functional groups, making it versatile in both chemical reactions and biological interactions. Its structure provides a balance of hydrophobic and hydrophilic properties, enhancing its suitability for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-10(4-5-11(15)16)9(2)14(13-8)7-3-6-12/h3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLXFIZDENWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


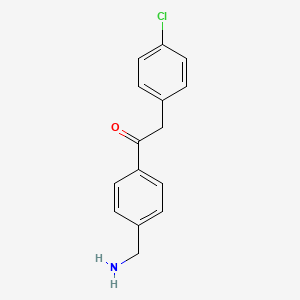
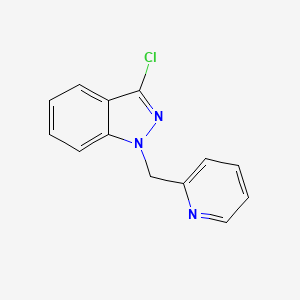
![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)
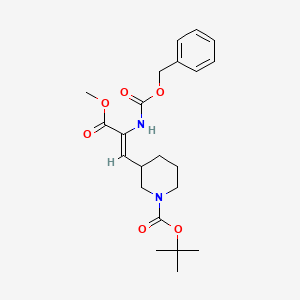
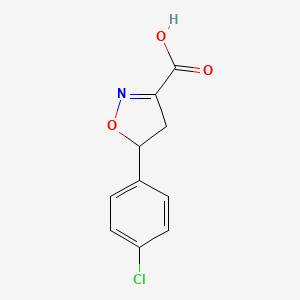
![2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B3363288.png)
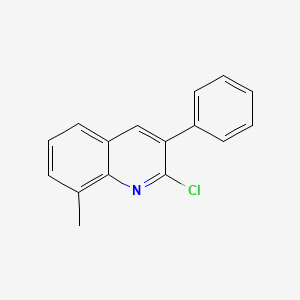
![2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3363310.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)
